molecular formula C9H7BrF2N2O B8152021 (5-Bromopyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone

(5-Bromopyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone

Cat. No.: B8152021
M. Wt: 277.07 g/mol
InChI Key: AAOJAECOGATTRR-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone: is a chemical compound that features a bromopyridine moiety and a difluoroazetidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone typically involves the following steps:

    Formation of the Bromopyridine Moiety: This can be achieved through the bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Difluoroazetidine Group: The difluoroazetidine group can be synthesized via the reaction of a suitable azetidine precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Coupling Reaction: The final step involves coupling the bromopyridine moiety with the difluoroazetidine group using a suitable coupling reagent like palladium catalysts under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the bromopyridine moiety using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of pyridine derivatives with reduced bromine.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(5-Bromopyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions, while the difluoroazetidine group can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

(5-Bromopyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone: can be compared with similar compounds such as:

    (5-Chloropyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and interaction with targets.

    (5-Bromopyridin-3-yl)(3,3-difluoroazetidin-1-yl)ethanone: Similar structure but with an ethanone group, which may influence its chemical properties and applications.

    (5-Bromopyridin-3-yl)(3,3-difluoroazetidin-1-yl)propanone: Similar structure but with a propanone group, which may alter its physical and chemical characteristics.

These comparisons highlight the uniqueness of This compound in terms of its specific functional groups and their impact on its applications and reactivity.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(3,3-difluoroazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2N2O/c10-7-1-6(2-13-3-7)8(15)14-4-9(11,12)5-14/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOJAECOGATTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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